
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in the field of chemistry. Its unique structure comprises a pyrazole ring with a trifluoromethyl group, linked to a thiophene-sulfonamide moiety via an ethyl chain. This combination of functional groups renders the compound versatile and reactive, providing a wide range of applications in various scientific disciplines.
準備方法
The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves multiple steps, starting with the formation of the pyrazole ring. This is typically achieved through the cyclization of 3-(trifluoromethyl)acrylonitrile with hydrazine hydrate. The resulting pyrazole is then reacted with 2-bromoethylthiophene-2-sulfonamide under suitable conditions, such as in the presence of a base like sodium hydride, to form the final product. Industrial production methods often optimize these steps for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide undergoes a variety of chemical reactions, including:
Oxidation
: The thiophene ring can be oxidized to form thiophene dioxide under strong oxidative conditions.
Reduction
: The sulfonamide group is reducible to the corresponding amine under specific conditions using reagents like lithium aluminum hydride.
Substitution
: The pyrazole ring allows for various substitution reactions, facilitated by its electron-rich nature. Halogenation, nitration, and alkylation are common reactions, often using reagents such as halogens, nitric acid, and alkyl halides, respectively.
These reactions yield major products such as sulfoxides, amines, and substituted pyrazoles, which can be further utilized in synthetic pathways.
科学的研究の応用
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide finds applications across multiple domains:
Chemistry
: As an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical properties.
Biology
: Its derivatives are studied for their biological activity, including antimicrobial and anti-inflammatory properties.
Medicine
Industry
: Used in the development of advanced materials, such as conducting polymers and other electronic materials.
作用機序
The mechanism by which N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide exerts its effects involves interactions with molecular targets like enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to traverse cell membranes effectively. The sulfonamide moiety interacts with specific protein sites, modulating their activity and leading to desired biological effects. Detailed studies of these pathways can help design more potent and selective compounds.
類似化合物との比較
When compared to other similar compounds, N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide stands out due to its combination of functional groups. Similar compounds might include:
N-(2-(3-(difluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
: Lacks an extra fluorine, affecting its chemical reactivity and biological interactions.
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzene-2-sulfonamide
N-(2-(3-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide
: Substitution of the pyrazole ring with an imidazole ring, leading to different reactivity and biological profiles.
This compound’s unique combination of a trifluoromethyl-pyrazole and thiophene-sulfonamide makes it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2S2/c11-10(12,13)8-3-5-16(15-8)6-4-14-20(17,18)9-2-1-7-19-9/h1-3,5,7,14H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOKRDZXFJRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2989752.png)

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2989755.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2989757.png)
![1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2989760.png)
![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide](/img/structure/B2989762.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2989763.png)


![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide](/img/structure/B2989769.png)


